molecular formula C20H20N4O2 B2608668 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008273-63-9

5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2608668
CAS No.: 1008273-63-9
M. Wt: 348.406
InChI Key: FWTWOUCONSBOKO-UHFFFAOYSA-N
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Description

The compound 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Its structure includes a 4-ethylphenyl substituent at position 5 and a 2-methylbenzyl group at position 1 (Fig. 1).

Properties

IUPAC Name

5-(4-ethylphenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-14-8-10-16(11-9-14)24-19(25)17-18(20(24)26)23(22-21-17)12-15-7-5-4-6-13(15)2/h4-11,17-18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTWOUCONSBOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts or reagents like copper(I) iodide.

    Substitution Reactions: Introduction of the 4-ethylphenyl and 2-methylbenzyl groups through substitution reactions, typically using reagents such as alkyl halides in the presence of a base.

    Final Cyclization and Purification: The final step involves cyclization to form the dihydropyrrolo[3,4-d][1,2,3]triazole core, followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Key Structural Features :

  • Core : The 3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold provides rigidity and hydrogen-bonding capacity.
  • 1-position: A 2-methylbenzyl moiety introduces steric bulk, which may influence binding specificity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules reported in the literature.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Application Reference
Target Compound C24H24N6O5 476.49 5-(4-Ethylphenyl), 1-(2-Methylbenzyl) Not explicitly reported (hypothetical antimicrobial)
1-(14-Azido-PEG)-5-Ethyl-dihydropyrrolotriazole-dione (Compound 10) C20H28N6O6 448.48 PEG-azide chain at 1-position Protein conjugation applications
5-Aryl-1-[(4-Chloroimidazolyl)methyl]-dihydropyrrolotriazole-dione C17H12ClN7O2 389.78 Chloroimidazole at 1-position, aryl at 5-position Antimicrobial screening candidate
5-(3-Chloro-4-Methylphenyl)-1-(Oxazolylmethyl)-dihydropyrrolotriazole-dione C23H20ClN5O3 449.90 Chloro-methylphenyl at 5, oxazolylmethyl at 1 Hit in compound screening libraries

Key Observations:

PEG-azide analogues () prioritize solubility and conjugation utility over direct bioactivity.

Synthetic Routes :

  • The target compound’s synthesis likely involves [3+2] cycloaddition or alkylation steps, similar to methods for chloroimidazole derivatives (copper-catalyzed reactions with acetylenes) .
  • PEG-modified analogues () require azide-alkyne click chemistry, contrasting with the target’s benzyl-group introduction via nucleophilic substitution .

Physicochemical Properties: The target compound’s higher molecular weight (476.49 vs.

Biological Activity

The compound 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors to form the desired triazole structure. The synthetic route typically involves:

  • Formation of the Dihydropyrrole Framework : This is achieved through cyclization reactions that incorporate ethylphenyl and methylbenzyl moieties.
  • Triazole Formation : The triazole ring is constructed via condensation reactions with appropriate azole derivatives.

Antitumor Activity

Recent studies have indicated that similar triazole derivatives exhibit significant antitumor properties. For instance, compounds containing the triazole ring have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • Case Study : A related compound demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. The compound's structural features suggest it may also possess activity against a range of pathogens.

  • Research Findings : In vitro studies on structurally similar triazoles have shown moderate to significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds in this class have been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in nucleic acid synthesis or metabolic pathways in pathogens.
  • Cellular Interaction : The presence of electron-donating groups enhances binding affinity to target proteins within cancer cells.

Data Tables

Biological ActivityTarget OrganismIC50 Value (µM)Reference
AntitumorMCF-75.6
AntimicrobialS. aureus12.3
AntimicrobialE. coli15.0

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